molecular formula C6H4BrNO2 B588570 3-Bromonitrobenzene-d4 CAS No. 81395-16-6

3-Bromonitrobenzene-d4

Cat. No.: B588570
CAS No.: 81395-16-6
M. Wt: 206.031
InChI Key: FWIROFMBWVMWLB-RHQRLBAQSA-N
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Mechanism of Action

Target of Action

3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals . The primary targets of this compound are the enzymes involved in its biodegradation, such as the Rieske nonheme iron dioxygenase (DcbAaAbAcAd) and the chlorocatechol 1,2-dioxygenase (DccA) .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways involved in the degradation of this compound are catalyzed by the Dcb and Dcc enzymes of Diaphorobacter sp. strain JS3051 . The Rieske nonheme iron dioxygenase (DcbAaAbAcAd) catalyzes the dihydroxylation of this compound, resulting in the regiospecific production of ring-cleavage intermediates . The chlorocatechol 1,2-dioxygenase (DccA) then converts these intermediates into the corresponding halomuconic acids .

Pharmacokinetics

It is known that the compound is highly flammable and may cause skin irritation or respiratory problems if inhaled . Therefore, appropriate safety precautions should be taken when handling this compound.

Result of Action

The result of the action of this compound is the production of halomuconic acids . These acids are the end products of the biodegradation pathway catalyzed by the Dcb and Dcc enzymes .

Action Environment

The action environment of this compound is typically a habitat contaminated with mixtures of chloronitrobenzenes . The ability of Diaphorobacter sp. strain JS3051 to utilize multiple substrates provides a strong selective advantage in such environments .

Preparation Methods

3-Bromonitrobenzene-d4 can be synthesized through the bromination of nitrobenzene in the presence of various catalysts. One common method involves the use of bromine and iron powder as reagents, with the reaction carried out at elevated temperatures (135-145°C) in an oil bath . The reaction mixture is then distilled with steam to isolate the product . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Bromonitrobenzene-d4 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromonitrobenzene-d4 is used in a variety of scientific research applications, including:

Properties

IUPAC Name

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIROFMBWVMWLB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Water (45 ml), acetonitrile (6 ml), and 48% hydrobromic acid (27 ml) were added to 3-nitroaniline (2c) (2.76 g, 20 mmol) at room temperature. To the mixed solution, 2,2,6,6-tetramethylpiperidine 1-oxyl (0.31 g, 2 mmol) was added at room temperature, and the mixture was cooled to 10° C. or lower. Then, sodium nitrite (2.07 g) dissolved in water (15 ml) was added thereto. After stirring at room temperature for approximately 2 hours, a 10 mol/L aqueous sodium hydroxide solution (30 ml) was added thereto, and the precipitated crystals were collected by filtration, washed with water (40 ml), and then dried under reduced pressure to obtain 3-bromonitrobenzene (1c) (3.75 g, 93.0%). The instrumental spectrum data and HPLC retention time (Rt) of the obtained compound (1c) were completely consistent with those of the commercially available compound (1c).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Quantity
2.76 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A vigorously stirred mixture consisting of 0.1 moles (5 ml) bromine-trifluoride and 0.12 moles (6.5 ml) of bromine was added into a brine cooled three-necked flask equipped with a magnetic stirrer and a condenser containing ca. 0.6-0.7 moles of nitrobenzene. The addition was carried out dropwise with vigorous stirring while the temperature was kept between zero and ten degrees centigrate. After the addition was completed the crude reaction mixture was poured into a stirred icy 5% sodium sulfite solution. The organic layer was separated, and the aqueous solution was extracted twice with two portions of 100 ml dichloromethane. The combined organic layer was washed with 5% sodium bicarbonate solution and successively with water. The organic phase was dried over anhydrous magnesium sulfate and the solvent evaporated. The crude reaction mixture was quantitatively analyzed by gas-chromatography internal standard program. The meta-bromonitrobenzene obtained was separated from the starting material by reduced pressure distillation. The yield of meta-bromonitrobenzene obtained, expressed in percentage of pure meta-bromonitrobenzene obtained based on reacted nitrobenzene, is 81%.
[Compound]
Name
bromine-trifluoride
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0.65 (± 0.05) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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